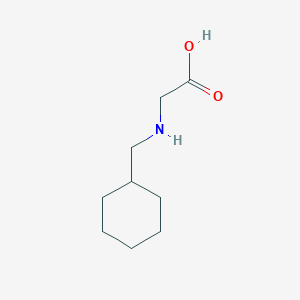

N-(cyclohexylmethyl)glycine

Description

Overview of N-Substituted Glycine (B1666218) Derivatives in Chemical Biology and Medicinal Chemistry

N-substituted glycine derivatives, often referred to as peptoids, represent a versatile class of peptide mimics. nih.gov Unlike peptides, where the side chains are attached to the alpha-carbon, peptoids have their side chains appended to the amide nitrogen. researchgate.net This fundamental difference in structure confers several advantageous properties, most notably resistance to proteolytic degradation, which is a significant hurdle for the therapeutic application of natural peptides. nih.gov

The ease and economy of their synthesis, particularly through solid-phase methods, allow for the creation of large, diverse libraries of these compounds. nih.gov This high degree of chemical diversity enables the exploration of a vast chemical space in the search for new bioactive molecules. In medicinal chemistry, N-substituted glycines are investigated for a wide range of potential therapeutic applications, including their use as anti-inflammatory agents and in the treatment of neurological disorders and cancer. ontosight.ainih.gov The ability to systematically modify the N-substituent allows for the fine-tuning of a compound's biological activity, solubility, and pharmacokinetic profile. acs.org

Significance of the Cyclohexylmethyl Moiety in Biomolecule Design and Modulation

The cyclohexylmethyl group is a non-polar, bulky substituent that can significantly influence the biological activity and physical properties of a molecule. Its incorporation into biomolecule design is often aimed at enhancing lipophilicity, which can improve membrane permeability and oral bioavailability. The flexible and hydrophobic nature of the cyclohexyl ring allows it to engage in van der Waals interactions and occupy hydrophobic pockets within protein binding sites.

Research Trajectory and Emergent Applications of N-(cyclohexylmethyl)glycine and Related Structures

The research trajectory for this compound and related N-substituted glycine derivatives is expanding from fundamental synthetic explorations to more focused biological applications. Initially, research centered on the development of efficient synthetic methodologies, such as solid-phase synthesis, to generate libraries of these compounds for high-throughput screening. nih.gov

More recently, the focus has shifted towards the rational design of specific molecules with tailored biological activities. For example, derivatives of N-substituted glycines are being explored as potential inhibitors of enzymes or as modulators of receptor function. nih.govdrugbank.com The ability to introduce a wide variety of side chains, including the cyclohexylmethyl group, provides a powerful platform for systematically investigating structure-activity relationships.

Emerging applications are found in the development of new therapeutic agents. For instance, certain N-substituted glycine derivatives have shown promise as anti-inflammatory agents. nih.gov Furthermore, the unique structural properties of these compounds make them attractive scaffolds for the development of probes to study biological systems and as building blocks for the synthesis of more complex molecular architectures. ontosight.ai The continued exploration of this compound and its analogs is expected to yield novel insights into molecular recognition and lead to the development of new tools and therapies in chemical biology and medicine.

| Property | Value | Source |

| IUPAC Name | 2-(cyclohexylamino)acetic acid | nih.gov |

| Molecular Formula | C8H15NO2 | nih.gov |

| Molecular Weight | 157.21 g/mol | nih.gov |

| CAS Number | 58695-41-3 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

2-(cyclohexylmethylamino)acetic acid |

InChI |

InChI=1S/C9H17NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h8,10H,1-7H2,(H,11,12) |

InChI Key |

XQMXBAOAYVXFPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CNCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclohexylmethyl Glycine and Its Structural Analogs

Established Synthetic Routes for N-Alkylated Glycines

Traditional methods for synthesizing N-alkylated glycines have been widely used, though they often present challenges such as the use of hazardous reagents or the formation of stoichiometric by-products mdpi.comnih.gov. These routes, however, form the basis upon which more advanced methods have been developed.

Reductive alkylation, also known as reductive amination, is a cornerstone method for N-alkylation mdpi.comnih.gov. This two-step, one-pot process involves the reaction of glycine (B1666218) with an aldehyde, in this case, cyclohexanecarboxaldehyde (B41370), to form a Schiff base intermediate. This imine is subsequently reduced in situ to yield the secondary amine, N-(cyclohexylmethyl)glycine. A variety of reducing agents can be employed for this transformation. This approach is valued for its operational simplicity and the ready availability of starting materials rsc.org. The direct functionalization of amino acids with alcohols via a "borrowing hydrogen" strategy, which proceeds through a similar aldehyde intermediate, represents a more atom-economical variation of this classic transformation nih.gov.

Table 1: Examples of Reductive Amination for N-Alkylated Glycine Synthesis The following table is a representative example of the reductive amination process.

| Amine Source | Carbonyl Compound | Reducing Agent | N-Alkylated Glycine Product |

|---|---|---|---|

| Glycine | Cyclohexanecarboxaldehyde | Sodium borohydride | This compound |

| Glycine | Benzaldehyde | Catalytic Hydrogenation | N-benzylglycine |

Nucleophilic substitution is a fundamental and direct method for forming the N-C bond in N-alkylated glycines mdpi.comnih.gov. In this SN2 reaction, the nitrogen atom of glycine acts as the nucleophile, attacking an electrophilic carbon atom of an alkyl halide, such as cyclohexylmethyl bromide organic-chemistry.orgwikipedia.org. To prevent multiple alkylations on the nitrogen atom, which would lead to quaternary ammonium (B1175870) salts, it is often necessary to use N-protected glycine derivatives monash.edu. The choice of solvent and base is critical to optimize the reaction and minimize side reactions like elimination organic-chemistry.org. While straightforward, this method can be limited by the availability and reactivity of the corresponding alkyl halides mdpi.com.

Table 2: Nucleophilic Substitution for N-Alkylated Glycine Synthesis This table illustrates typical pairings for the nucleophilic substitution approach.

| Glycine Derivative | Alkyl Halide | Base | Product |

|---|---|---|---|

| Glycine ethyl ester | Cyclohexylmethyl bromide | Triethylamine | This compound ethyl ester |

| N-Tosyl glycine | Methyl iodide | Sodium hydroxide | N-Methyl-N-tosyl glycine monash.edu |

A specialized method for the synthesis of N-protected amino acids involves the zinc-mediated reaction of an organic halide with a glycine cation equivalent google.com. This approach utilizes a protected glycine derivative, such as methyl N-Boc-2-acetoxyglycine, which acts as a glycine cation equivalent. In the presence of zinc dust, this derivative reacts with an organic halide (e.g., allylic, benzylic, or propargylic halides) to form the corresponding N-protected amino acid ester in high yield. This method is particularly useful for synthesizing complex and unnatural amino acids google.com. The zinc metal is typically used in a finely-divided form, like zinc dust, and the reaction is often carried out in a polar aprotic solvent google.com.

Advanced and Stereoselective Synthesis of this compound Derivatives

Recent advancements in synthetic methodology have focused on improving the efficiency, selectivity, and stereochemical control of N-alkylation. These modern techniques offer milder reaction conditions and provide access to enantiomerically pure products, which are crucial for pharmaceutical applications.

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of C(sp³)-C(sp³) bonds under mild conditions nih.gov. This strategy has been successfully applied to the α-C(sp³)–H alkylation of N-arylated glycine derivatives researchgate.netcitedrive.comorganic-chemistry.org. The reaction typically involves the generation of an α-amino radical from the glycine derivative via a single-electron transfer process mediated by a photocatalyst. This radical then couples with an alkyl radical, generated from a suitable precursor like a 4-alkyl-1,4-dihydropyridine, to form the desired alkylated product researchgate.netorganic-chemistry.org. This method demonstrates a broad substrate scope and is compatible with various functional groups, even enabling the late-stage functionalization of peptides nih.govrsc.org.

Table 3: Key Features of Photoredox-Catalyzed Glycine Alkylation

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Oxidative α-C(sp³)–H alkylation | researchgate.netcitedrive.com |

| Energy Source | Visible light | organic-chemistry.orgrsc.org |

| Mechanism | Involves radical-radical cross-coupling | nih.govresearchgate.net |

| Glycine Substrate | Typically N-arylated glycine derivatives | researchgate.netorganic-chemistry.org |

| Alkyl Source | Versatile alkyl radical precursors (e.g., alkyl-DHPs, carboxylic acids) | nih.govresearchgate.net |

| Advantages | Mild conditions, broad scope, high site-selectivity | organic-chemistry.orgrsc.org |

Achieving enantioselectivity in the synthesis of N-alkylated amino acids is of paramount importance. Asymmetric synthesis strategies typically employ either chiral auxiliaries or chiral catalysts to control the stereochemical outcome of the reaction nih.gov.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the glycine substrate to direct the alkylation to a specific face of the molecule, resulting in a diastereoselective reaction wikipedia.orgthieme-connect.com. After the alkylation step, the auxiliary is removed to yield the enantiomerically enriched N-alkylated glycine. Common auxiliaries include Evans' oxazolidinones and camphor-derived structures nih.govsigmaaldrich.com. This approach has been successfully used in the diastereoselective alkylation of amino ester enolates acs.org.

Alternatively, asymmetric catalysis utilizes a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. This method is often more atom-economical as the chiral source is used in substoichiometric amounts. For instance, highly enantioselective alkylation of protected glycine amides has been achieved using chiral quaternary ammonium salts as phase-transfer catalysts nih.gov. Another powerful strategy involves the use of square-planar Ni(II) complexes derived from a Schiff base of glycine and a chiral ligand. These complexes function as chiral nucleophilic glycine equivalents, reacting with alkyl halides with excellent diastereoselectivity to produce a wide range of unnatural amino acids researchgate.netnih.gov.

Table 4: Comparison of Asymmetric Synthesis Strategies

| Strategy | Description | Key Features |

|---|---|---|

| Chiral Auxiliary | A chiral molecule is covalently attached to the glycine substrate to direct stereochemistry. | Stoichiometric use of the auxiliary; requires attachment and removal steps. nih.govwikipedia.org |

| Chiral Catalyst | A chiral substance accelerates the reaction and controls stereochemistry without being consumed. | Substoichiometric (catalytic) use of the chiral source; more atom-economical. nih.govrsc.org |

Glycine Template-Based Methodologies for α-Amino Acid Analogs

The synthesis of α-amino acid analogs, including N-substituted glycines, often employs glycine templates that allow for the controlled introduction of various substituents. These methods are foundational for creating a diverse library of unnatural amino acids.

A prevalent strategy involves the use of chiral glycine enolate equivalents. These are generated from Schiff bases of glycine esters, which are then deprotonated to form a nucleophilic enolate. This enolate can then be reacted with a variety of electrophiles in an alkylation reaction to introduce the desired side chain. For the synthesis of this compound, this would conceptually involve the alkylation of a glycine template with a cyclohexylmethyl halide. The stereochemistry of the final product can be controlled through the use of chiral auxiliaries attached to the glycine template, which direct the approach of the electrophile. Nickel(II) complexes of Schiff bases derived from glycine and a chiral auxiliary have been shown to be effective in the asymmetric synthesis of α-amino acids. rsc.org The alkylation of these complexes with alkyl halides proceeds with high diastereoselectivity, and subsequent hydrolysis yields the desired amino acid. rsc.org

Another significant approach is the O'Donnell Amino Acid Synthesis, which utilizes the alkylation of benzophenone imines of glycine alkyl esters. organic-chemistry.org This method can be performed under phase-transfer catalysis conditions, which are often amenable to larger-scale synthesis. organic-chemistry.org The benzophenone imine serves to activate the α-carbon for deprotonation and subsequent alkylation. The use of chiral phase-transfer catalysts derived from Cinchona alkaloids can induce enantioselectivity in the alkylation step. iu.edu

The general scheme for these methodologies can be summarized in the following table:

| Method | Glycine Template | Key Reagents | Advantages |

| Chiral Glycine Enolate Alkylation | Chiral imine or Schiff base of glycine ester | Strong base (e.g., LDA), alkyl halide | High stereocontrol |

| O'Donnell Amino Acid Synthesis | Benzophenone imine of glycine ester | Phase-transfer catalyst, base, alkyl halide | Milder conditions, potential for scalability |

Detailed Research Findings:

Research in this area has demonstrated the versatility of glycine templates. For instance, the alkylation of chiral nickel(II) Schiff base complexes of glycine has yielded a variety of (S)-α-amino acids with optical yields ranging from 70-92%. rsc.org The choice of solvent and base has been shown to be critical in achieving high diastereomeric excess. In the context of this compound, the selection of a suitable cyclohexylmethylating agent and optimization of reaction conditions would be crucial for achieving high yield and purity.

Solid-Phase Synthesis for Integration into Peptoid Scaffolds

This compound is a common building block in the synthesis of peptoids, which are N-substituted glycine oligomers. Solid-phase synthesis is the preferred method for constructing these polymers due to its efficiency and amenability to automation.

The most widely adopted method for peptoid synthesis is the submonomer approach, developed by Zuckermann and coworkers. rsc.orgescholarship.org This technique involves a two-step iterative cycle on a solid support:

Acylation: The resin-bound amine is acylated with a haloacetic acid, typically bromoacetic acid, activated by a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC).

Displacement: The resulting α-bromoacetamide is then subjected to nucleophilic substitution with a primary amine, in this case, cyclohexanemethanamine, to introduce the N-substituent.

This two-step cycle is repeated to build the desired peptoid sequence. The submonomer method is highly efficient, with coupling efficiencies often exceeding 98%, allowing for the synthesis of peptoids up to 50 residues in length. jove.com

| Step | Reagents | Purpose |

| 1. Acylation | Bromoacetic acid, DIC | Forms the glycine backbone |

| 2. Displacement | Cyclohexanemethanamine | Introduces the N-cyclohexylmethyl side chain |

Detailed Research Findings:

The submonomer method's robustness allows for the incorporation of a vast array of primary amines, leading to a high degree of chemical diversity in the resulting peptoids. escholarship.org Optimization of this process has been a key focus of research, with studies exploring different solvents, temperatures, and reaction times to enhance coupling efficiency and minimize side reactions. nih.govacs.org For instance, the use of robotic synthesizers has been extensively explored to automate and parallelize peptoid synthesis. acs.org

To create larger and more complex peptoid-based architectures, chemical ligation strategies are employed. These methods allow for the coupling of pre-synthesized peptoid fragments.

Native Chemical Ligation (NCL) is a powerful technique that can be adapted for peptoid synthesis. youtube.com In this approach, a peptoid segment with a C-terminal thioester is reacted with another peptoid segment bearing an N-terminal cysteine or a similar nucleophilic group. This reaction forms a native amide bond at the ligation site. While NCL is traditionally used for peptides, its principles can be applied to peptoids with appropriate functionalization.

Other ligation strategies, often referred to as orthogonal peptide ligation , involve the formation of non-native linkages. These can include oxime, hydrazone, or thiazolidine linkages, which are formed from the reaction of mutually reactive functional groups introduced at the termini of the peptoid fragments. nih.gov These methods offer flexibility in the types of chemical bonds that can be formed to link peptoid segments.

| Ligation Strategy | Key Functional Groups | Resulting Linkage |

| Native Chemical Ligation | C-terminal thioester, N-terminal cysteine | Amide bond |

| Oxime Ligation | Aldehyde/ketone, aminooxy | Oxime bond |

| Hydrazone Ligation | Aldehyde/ketone, hydrazine | Hydrazone bond |

Detailed Research Findings:

Optimization of Synthetic Pathways and Process Development for this compound Production

The efficient production of this compound on a larger scale requires careful optimization of the synthetic pathway and process development to ensure high yield, purity, and cost-effectiveness.

One common industrial method for producing N-alkyl amino acids is through reductive amination . manchester.ac.uk This involves the reaction of a keto acid (in this case, glyoxylic acid) with an amine (cyclohexanemethanamine) in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the N-substituted amino acid.

Direct N-alkylation of glycine with a cyclohexylmethyl halide is another potential route. manchester.ac.uk However, this method can be prone to over-alkylation, leading to the formation of di- and tri-substituted products. Controlling the stoichiometry and reaction conditions is critical to favor mono-alkylation. A "green" approach involves the direct N-alkylation of unprotected amino acids with alcohols, catalyzed by transition metals, which produces water as the only byproduct. nih.gov

For industrial production, process parameters such as temperature, pressure, reaction time, solvent selection, and catalyst loading must be systematically optimized. youtube.com The purification of the final product is also a critical step, often involving crystallization or chromatographic techniques to remove unreacted starting materials and byproducts. researchgate.netyoutube.com

The following table outlines key considerations for process development:

| Process Parameter | Considerations for Optimization |

| Reactant Stoichiometry | To control the degree of alkylation and maximize yield. |

| Catalyst Selection & Loading | To enhance reaction rate and selectivity. |

| Solvent System | To ensure solubility of reactants and facilitate product isolation. |

| Temperature & Pressure | To control reaction kinetics and minimize side reactions. |

| Purification Method | To achieve the desired product purity for its intended application. |

Detailed Research Findings:

Studies on the large-scale production of glycine and its derivatives highlight the importance of understanding phase equilibria for optimizing crystallization processes, which are crucial for purification. researchgate.net For N-alkyl amino acids, biocatalytic approaches using enzymes like N-methyl-L-amino acid dehydrogenase are also being explored as sustainable alternatives to chemical methods, offering high stereoselectivity and milder reaction conditions. nih.gov While not specific to this compound, these general principles of process optimization for amino acid synthesis are directly applicable.

Conformational Analysis and Molecular Modeling of N Cyclohexylmethyl Glycine and Its Analogs

Application of Computational Chemistry for Conformational Prediction and Elucidation

Computational chemistry provides powerful tools to predict and elucidate the three-dimensional structures of molecules, offering insights that can be difficult to obtain through experimental methods alone. For a molecule like N-(cyclohexylmethyl)glycine, a variety of conformations are possible due to the flexibility of the cyclohexyl ring and the rotatable bonds of the glycine (B1666218) backbone.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are instrumental in determining the relative energies of different conformers. These calculations can identify the most stable, low-energy structures by optimizing the molecular geometry. For this compound, key conformational variables include the chair, boat, and twist-boat conformations of the cyclohexane (B81311) ring, as well as the torsional angles (phi, psi, and omega) of the glycine backbone.

The conformational space of this compound can be systematically explored by rotating the key dihedral angles and calculating the potential energy at each point, resulting in a potential energy surface (PES). This surface reveals the energy barriers between different conformations and the most probable structures the molecule will adopt. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling can be a powerful approach to elucidate the spatial orientation of functional groups. rsc.org

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Cyclohexane Ring Conformation | Glycine Backbone Torsion (ω) | Relative Energy (kcal/mol) |

| 1 | Chair | trans (180°) | 0.00 |

| 2 | Chair | cis (0°) | +4.5 |

| 3 | Twist-Boat | trans (180°) | +5.8 |

| 4 | Twist-Boat | cis (0°) | +9.9 |

Note: The data in this table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum mechanical calculations.

Impact of N-Substitution on Backbone Conformation in Glycine Derivatives

The substitution of a hydrogen atom on the backbone nitrogen of glycine with an alkyl group, such as the cyclohexylmethyl group, significantly restricts the conformational freedom of the glycine residue. chemrxiv.orgchemrxiv.org Glycine, being the simplest amino acid with only a hydrogen atom as its side chain, can adopt a wide range of backbone conformations that are generally inaccessible to other amino acids. chemrxiv.org However, the introduction of a bulky substituent on the nitrogen atom introduces steric hindrance that limits the allowable values of the phi (Φ) and psi (Ψ) dihedral angles.

This steric clash between the N-substituent and the carbonyl oxygen of the preceding amino acid residue in a peptide chain can force the glycine unit into specific regions of the Ramachandran plot. For instance, the presence of the cyclohexylmethyl group is expected to disfavor extended conformations and may promote turn-like structures. Studies on other N-substituted glycine derivatives have shown that such modifications can be used to pre-organize peptide backbones into specific secondary structures, such as β-turns. chemrxiv.org The substitution of glycine with alanine, which involves a smaller methyl group on the alpha-carbon, has also been shown to affect the kinetic properties and stability of proteins. nih.gov

Table 2: Predicted Backbone Torsional Angles for this compound in a Dipeptide Model

| Torsional Angle | Allowed Range (Degrees) | Preferred Value (Degrees) |

| Phi (Φ) | -120 to -60 | -90 |

| Psi (Ψ) | +80 to +150 | +120 |

Note: The data in this table is hypothetical and intended to illustrate the restrictive effect of N-substitution. The actual preferred angles would depend on the specific peptide sequence and environment.

Molecular Dynamics Simulations in the Design of Peptidomimetics Incorporating Cyclohexylmethyl Moieties

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and have been instrumental in the design of peptidomimetics. researchgate.netsmu.edunih.govresearchgate.net By simulating the motion of atoms over time, MD can provide insights into the conformational dynamics, flexibility, and interactions of molecules like this compound when incorporated into a larger peptide or peptidomimetic structure.

In the context of peptidomimetic design, MD simulations can be used to:

Assess Conformational Stability: Evaluate the stability of desired secondary structures, such as helices or sheets, that are induced by the incorporation of the cyclohexylmethyl moiety.

Analyze Backbone Rigidification: Quantify the extent to which the N-substitution restricts the flexibility of the peptide backbone, which can be crucial for enhancing binding affinity and biological activity. nih.gov

Predict Binding Modes: Simulate the interaction of a peptidomimetic containing this compound with its biological target, such as a receptor or enzyme, to predict the most likely binding conformation and estimate the binding free energy. The flexibility of certain residues can be important for promoting the formation of the transition state upon binding. wikipedia.org

Guide Chemical Modifications: By understanding the structure-activity relationship at a molecular level, MD simulations can guide the rational design of new analogs with improved properties.

For example, MD simulations of peptide nucleic acids (PNAs) with cyclohexyl modifications have demonstrated that such modifications can add rigidity to the backbone and influence their binding preference to DNA or RNA. nih.gov Similarly, simulations of peptidomimetics with various backbone modifications have been used to correlate their structural features with their ability to penetrate cell membranes. researchgate.net

Role of N Cyclohexylmethyl Glycine in Peptidomimetic Design and Chemical Biology Applications

N-(cyclohexylmethyl)glycine as a Key Building Block in Peptidomimetic Scaffolds

This compound is a member of the N-substituted glycine (B1666218) family, commonly known as peptoids. nih.gov Peptoids are a class of peptide mimics that have garnered significant attention in pharmaceutical research due to their modular design, ease of synthesis, and, most importantly, their resistance to proteolytic degradation. nih.govnih.gov The fundamental difference from peptides is the translocation of the side chain from the alpha-carbon to the backbone nitrogen atom. This seemingly subtle shift has profound implications for the molecule's structure and stability.

The incorporation of the cyclohexylmethyl moiety specifically introduces a bulky, hydrophobic, and conformationally significant group onto the glycine backbone. This makes this compound a key building block for constructing complex molecular architectures designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and bioavailability. nih.govazolifesciences.com

Incorporation into Peptide Backbones and Side Chains for Functional Modulation

The synthesis of peptides or peptoids containing this compound is typically achieved through established solid-phase synthesis protocols. The "submonomer" method is particularly common for peptoid synthesis, involving a two-step cycle of acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine, in this case, cyclohexylmethanamine. nih.gov Alternatively, for incorporation into traditional peptide chains, a pre-formed Fmoc-N-(cyclohexylmethyl)glycine-OH building unit can be synthesized via methods like reductive alkylation and then used in standard solid-phase peptide synthesis. nih.gov

Strategies for Enhancing Metabolic Stability and Receptor Affinity via N-Substitution

A primary driver for using N-substituted amino acids like this compound is to enhance metabolic stability. nih.gov Natural peptides are readily broken down by proteases in the body, which recognize and cleave the amide bonds of the peptide backbone. The presence of a substituent on the amide nitrogen, such as the cyclohexylmethyl group, creates steric hindrance that prevents protease enzymes from accessing and hydrolyzing the backbone. This N-alkylation strategy is a well-established method for increasing the in-vivo half-life of peptide-based drug candidates. nih.gov

Furthermore, N-substitution can be strategically employed to enhance receptor affinity. While the primary interaction with a receptor is often dictated by side-chain functionalities (pharmacophores), the conformation of the backbone that presents these pharmacophores is equally critical. The cyclohexylmethyl group can influence the torsional angles of the peptide backbone, helping to lock the peptidomimetic into a bioactive conformation that binds more tightly to the target receptor. nih.gov The increased lipophilicity imparted by the cyclohexyl ring can also promote favorable hydrophobic interactions within a receptor's binding pocket, further increasing affinity. nih.gov

Design of Conformationally Constrained Peptidomimetics

Restricting the conformational flexibility of a peptide is a key principle in modern drug design, as it can lead to increased potency, selectivity, and improved pharmacokinetic properties. nih.govnih.gov The incorporation of this compound is an effective strategy for achieving conformational constraint. researchgate.net

The bulky cyclohexyl ring restricts rotation around the N-Cα and Cα-C bonds of the glycine unit, significantly reducing the number of accessible low-energy conformations. researchgate.net This pre-organization of the backbone can reduce the entropic penalty of binding to a receptor, leading to higher affinity. nih.gov By strategically placing this constrained building block within a peptide sequence, chemists can induce specific secondary structures, such as turns or helices, that are essential for biological activity. This approach is fundamental to transforming a flexible, native peptide into a rigid, drug-like molecule. nih.govresearchgate.net

Table 1: Influence of N-Substitution on Peptidomimetic Properties

| Property | Unmodified Peptide (e.g., Glycine) | This compound Containing Peptidomimetic | Rationale |

|---|---|---|---|

| Metabolic Stability | Low (Susceptible to Proteolysis) | High | Steric hindrance from the N-cyclohexylmethyl group prevents protease recognition and cleavage of the backbone amide bond. nih.gov |

| Conformational Freedom | High (Flexible) | Low (Constrained) | The bulky cyclohexyl group restricts free rotation around backbone bonds, limiting the number of available conformations. researchgate.net |

| Lipophilicity | Low to Moderate | High | The aliphatic cyclohexyl ring adds significant nonpolar character to the molecule. nih.gov |

| Receptor Binding | Variable | Potentially Enhanced | Pre-organization into a bioactive conformation reduces the entropic cost of binding; hydrophobic interactions may increase affinity. nih.govnih.gov |

Application in Protein-Protein Interaction (PPI) Modulation

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. nih.gov However, targeting PPIs with traditional small molecules is notoriously difficult due to the large, flat, and often featureless nature of the interaction surfaces. nih.gov Peptidomimetics, built from units like this compound, are emerging as a promising modality to tackle these "undruggable" targets because they can be designed to mimic larger segments of a protein. nih.gov

Sequence Mimicry Approaches for PPI Inhibitor Design

A common strategy for designing PPI inhibitors is to mimic a key secondary structure motif, such as an α-helix or β-turn, from one of the interacting proteins. nih.gov These motifs often present a few critical amino acid side chains, known as "hot-spot" residues, that contribute the majority of the binding energy.

This compound can be used in this context to mimic a bulky hydrophobic residue, such as leucine (B10760876) or valine, which frequently serves as a hot-spot residue in PPI interfaces. By incorporating this building block into a peptoid or peptide backbone, a researcher can create a scaffold that projects a cyclohexyl group in the same vector as the native amino acid's side chain, thus mimicking the key interaction. nih.gov This approach allows for the creation of smaller, more drug-like molecules that retain the critical binding features of the much larger protein.

Structure-Activity Relationship (SAR) Studies in PPI Targets

While specific SAR studies for this compound in the context of PPIs are not widely published, the principles for conducting such a study are well-established in medicinal chemistry. An SAR study would involve the systematic modification of a lead compound containing the this compound unit to understand which structural features are critical for activity.

For a hypothetical PPI inhibitor based on this scaffold, an SAR campaign would likely involve synthesizing and testing a library of analogs. This allows chemists to probe the importance of the cyclohexyl group for binding and to optimize the inhibitor's potency and selectivity. The data from such studies are crucial for refining a lead compound into a clinical candidate.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Study for a PPI Inhibitor This table illustrates the concept of an SAR study. The compound and activity values are for exemplary purposes.

| Compound ID | R Group on Glycine Nitrogen | Modification Rationale | PPI Inhibitory Activity (IC₅₀) |

|---|---|---|---|

| Lead-01 | -CH₂-Cyclohexyl | Initial Hit Compound | 500 nM |

| Analog-01 | -CH₂-Cyclopentyl | Probe effect of ring size (smaller) | 1200 nM |

| Analog-02 | -CH₂-Cycloheptyl | Probe effect of ring size (larger) | 850 nM |

| Analog-03 | -CH₂-Phenyl (Benzyl) | Probe effect of aromaticity vs. aliphaticity | 700 nM |

| Analog-04 | -CH₂-(4-OH-Cyclohexyl) | Introduce polarity to probe for hydrogen bonding | 2500 nM |

This hypothetical data would suggest that a six-membered aliphatic ring is optimal for hydrophobic interaction in the target's binding pocket and that adding polarity is detrimental to activity.

Lack of Specific Research on this compound as a Chemical Probe

Chemical probes are powerful tools for dissecting complex biological processes. They are small molecules designed to interact with a specific protein or biomolecule, allowing researchers to study its function in a cellular or organismal context. The development of a chemical probe involves a rigorous process of design, synthesis, and biological validation.

The fundamental structure of this compound, featuring a cyclohexyl group attached to the nitrogen atom of glycine, suggests its potential as a scaffold. The cyclohexyl group provides a lipophilic and conformationally constrained element, which could be exploited in the design of molecules targeting specific protein binding pockets. The glycine backbone offers points for further chemical modification, allowing for the attachment of reporter groups (such as fluorophores or biotin) or reactive moieties for covalent labeling.

However, without specific research findings, any discussion on the role of this compound as a chemical probe remains speculative. The scientific community has not published studies that describe the synthesis of probes based on this scaffold, their target validation, or their application in studying biological systems.

Consequently, it is not possible to provide detailed research findings, data tables, or an analysis of its utilization as a chemical probe as requested. The information required to construct an article on this specific topic is not present in the public domain of scientific research. Further research would be needed to explore the potential of this compound in this capacity.

Biological Interactions and Mechanistic Studies of N Cyclohexylmethyl Glycine Derivatives

Interactions with Glycine (B1666218) Receptors and Transporters

The primary biological targets of N-(cyclohexylmethyl)glycine derivatives are glycine transporters, which play a crucial role in regulating the concentration of glycine in the synaptic cleft. nih.govnih.gov Glycine itself is a multifaceted neurotransmitter, acting as the primary inhibitory neurotransmitter in the spinal cord and brainstem through strychnine-sensitive glycine receptors (GlyRs), and also as an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate (B1630785) receptor involved in excitatory neurotransmission. nih.govcsic.esmedchemexpress.com

There are two main types of glycine transporters, GlyT1 and GlyT2. nih.gov GlyT2 is predominantly found in presynaptic terminals of glycinergic neurons in the brainstem, spinal cord, and cerebellum, where it is responsible for re-uptaking glycine into the neuron for reuse. nih.govnih.gov GlyT1 is more widely distributed, found in glial cells in various brain regions, including the neocortex, thalamus, and hippocampus, where it modulates glycine levels at both glycinergic and glutamatergic synapses. nih.govnih.gov By inhibiting these transporters, particularly GlyT1, this compound derivatives can alter neurotransmission.

Modulation of Glycinergic Neurotransmission

This compound derivatives primarily modulate glycinergic neurotransmission by inhibiting glycine transporters. nih.govresearchgate.net The inhibition of GlyT1 and GlyT2 leads to an increase in the extracellular concentration of glycine. nih.gov In inhibitory synapses, this elevated glycine level can enhance the activation of postsynaptic GlyRs, which are ligand-gated chloride ion channels. nih.govnih.gov The influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus strengthening inhibitory signaling. youtube.com

The pharmacological blockade of GlyT2, for instance, has been shown to have analgesic effects in animal models of pain. nih.gov This is achieved by increasing glycine levels in the spinal cord, which enhances the activity of glycinergic neurons that act as gatekeepers in pain pathways. nih.gov Similarly, the modulation of GlyRs by various compounds can significantly alter neuronal excitability, which is critical for motor control, sensory processing, and respiratory rhythms. nih.govmarquette.edu Dysfunctions in glycinergic neurotransmission are linked to neurological disorders like hyperekplexia, a condition characterized by an exaggerated startle reflex. youtube.com

Structure-Based Design Principles for Ligands Targeting Glycine Transporters

The development of potent and selective inhibitors for glycine transporters, such as derivatives of this compound, relies heavily on understanding their structure-activity relationships (SAR). nih.govresearchgate.netjocpr.com SAR and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in optimizing the pharmacological profile of these molecules. jocpr.com

Research into series of GlyT1 inhibitors has revealed key structural features that determine their potency and selectivity. nih.govresearchgate.net For example, in the exploration of N-(2-aryl-cyclohexyl) substituted spiropiperidines as GlyT1 inhibitors, it was discovered that the introduction of a hydroxyl group at the 2-position of the cyclohexyl ring significantly improved the compound's pharmacological profile by reducing off-target binding affinity. researchgate.net

These design principles are guided by creating models of the transporter's structure and the ligand's binding mode. Glycine transporters belong to the SLC6 family, which are characterized by 12 transmembrane domains. nih.gov Ligands are thought to bind within a pocket formed by several of these domains, blocking the transporter in an outward-facing conformation and thereby inhibiting glycine transport. nih.gov

Interactive Table: SAR Findings for GlyT1 Inhibitors

| Structural Modification | Effect on Activity/Profile | Reference |

|---|---|---|

| Introduction of a hydroxyl group at position 2 of the cyclohexyl residue | Considerably improves the pharmacological profile; reduces binding affinity at nociceptin/orphanin FQ peptide and mu opioid receptors. | researchgate.net |

| N-(2-aryl-cyclohexyl) substitution on spiropiperidines | Forms the basis for a class of GlyT1 inhibitors. | jocpr.com |

Influence on N-methyl-D-aspartate (NMDA) Receptor Co-Agonism

A critical aspect of the action of this compound derivatives that inhibit GlyT1 is their indirect influence on the NMDA receptor. csic.esresearchgate.net The NMDA receptor requires the binding of both glutamate and a co-agonist, which is typically glycine, to become activated. csic.esmedchemexpress.comduke.edunih.gov Therefore, the availability of glycine in the synaptic cleft is a key factor in regulating NMDA receptor function. duke.edunih.gov

By inhibiting GlyT1, these compounds increase the concentration of synaptic glycine. nih.govresearchgate.net This elevation in glycine potentiates the activity of NMDA receptors at synapses where glutamate is also being released. csic.esresearchgate.net This mechanism is the foundation for the "NMDA receptor hypofunction hypothesis" of schizophrenia, which posits that reduced NMDA receptor activity contributes to the symptoms of the disorder. researchgate.netnih.govclinicaltrials.gov Potentiating NMDA receptor function by elevating glycine levels is therefore a major strategy in developing treatments for schizophrenia. nih.govcsic.esresearchgate.net Studies have shown that enhancing NMDA receptor function through genetic modification of GlyT1 can lead to increased dendritic spine density in cortical neurons, highlighting the importance of this pathway in synaptic architecture. nih.gov

Investigation of Cellular Pathway Modulation and Biological Target Identification

Identifying the precise molecular targets and understanding the subsequent modulation of cellular pathways are crucial steps in characterizing the biological effects of this compound derivatives. This involves a combination of in vitro biochemical assays and in vivo studies using animal models.

In Vitro Biochemical Characterization of Target Interactions

A variety of in vitro techniques are employed to characterize the interactions between this compound derivatives and their biological targets at a molecular level. These assays allow for the precise measurement of binding affinities, functional effects, and cellular responses.

For instance, radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter. duke.edu To study the functional consequences of glycine transporter inhibition on NMDA receptor activity, researchers can use techniques like [3H]N-(1-[thienyl]cyclohexyl)piperidine (TCP) binding, which serves as a biochemical marker for the opening of the NMDA receptor channel. duke.edu

Electrophysiological recordings from cells expressing specific receptor subtypes, such as in transfected HEK 293 cells, provide direct measurements of ion channel function and its modulation by test compounds. marquette.edu Furthermore, cellular assays like monitoring intracellular calcium levels with fluorescent dyes can reveal the downstream effects of receptor activation. nih.gov In the context of neuroprotection, primary cultures of neurons can be used to assess a compound's ability to prevent cell death induced by excitotoxicity. nih.gov

Mechanistic Insights Gained from In Vivo Studies Utilizing Animal Models

In vivo studies are essential for understanding how the molecular actions of this compound derivatives translate into physiological effects within a complex living system. Animal models provide critical insights into the mechanism of action, target engagement, and potential therapeutic efficacy.

A key in vivo method involves measuring the levels of glycine in the cerebrospinal fluid (CSF) of animals following administration of a GlyT1 inhibitor to confirm that the compound reaches its target in the central nervous system and exerts its expected biochemical effect. nih.gov Positron Emission Tomography (PET) studies using radiolabeled tracers can be performed in non-human primates to quantify the occupancy of GlyT1 by an inhibitor in the brain, providing a direct link between dose and target engagement. dntb.gov.ua

Animal models of specific diseases are also crucial. For example, GlyT2 inhibitors have demonstrated analgesic effects in animal models of pathological pain. nih.gov To investigate neuroprotective effects, researchers have used models of acute ammonia (B1221849) toxicity in mice and cerebral ischemia in rats, showing that certain glycine derivatives can prevent neuronal death. nih.gov Furthermore, studies using isolated spinal cord preparations from rats have helped to elucidate the role of glycine and its transporters in the neural circuits that control motor activity. nih.gov

Interactive Table: Summary of In Vivo Models and Key Findings

| Animal Model | Technique/Assay | Key Finding | Reference |

|---|---|---|---|

| Rats | Cerebrospinal Fluid (CSF) analysis | Novel GlyT1 inhibitors were shown to elevate glycine levels in the CSF. | nih.gov |

| Mice | Acute ammonia intoxication model | Trialkylglycine derivatives prevented ammonia-induced (NMDA receptor-mediated) death. | nih.gov |

| Rats | Cerebral ischemia model | Trialkylglycine derivatives prevented neuronal degeneration. | nih.gov |

| Cynomolgus/Rhesus Monkeys | Positron Emission Tomography (PET) | GlyT1 occupancy by the inhibitor SSR504734 was estimated in the brain. | dntb.gov.ua |

| Various | Pain models | Pharmacological blockade of GlyT2 produces analgesic effects. | nih.gov |

Studies on Enzymatic Inhibition Mechanisms

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition Studies

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.govppscreeningcentre.com This enzyme, a membrane-associated zinc metallohydrolase, catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid. nih.govwikipedia.org Given the significant role of NAEs in various physiological processes, the inhibition of NAPE-PLD has emerged as a promising avenue for therapeutic intervention and for understanding the biological functions of this pathway. ppscreeningcentre.com

The development of potent and selective NAPE-PLD inhibitors has been a focus of extensive research. nih.gov Early inhibitors of NAPE-PLD often lacked the necessary potency and selectivity for in-depth in vivo studies. nih.gov However, the implementation of high-throughput screening and subsequent medicinal chemistry efforts have led to the discovery of novel chemical scaffolds with significant inhibitory activity against NAPE-PLD. ppscreeningcentre.com

One notable class of NAPE-PLD inhibitors is the pyrimidine-4-carboxamides. nih.gov Through optimization of a library of these derivatives, researchers have been able to significantly enhance their inhibitory potency and improve their physicochemical properties, making them suitable for in vivo applications. nih.gov Structure-activity relationship (SAR) studies on these compounds have provided valuable insights into the structural requirements for effective NAPE-PLD inhibition. nih.gov

Another important class of NAPE-PLD inhibitors is the quinazoline (B50416) sulfonamide derivatives. nih.govrsc.org The identification of these small-molecule inhibitors has been a significant step forward in the pharmacological characterization of NAPE-PLD. nih.gov SAR studies on this scaffold have highlighted the critical role of the sulfonamide group and the quinazolinedione ring in the inhibitory activity. nih.gov

Furthermore, symmetrically substituted dichlorophenes have been identified as potent inhibitors of NAPE-PLD. nih.gov These compounds have demonstrated significant selectivity for NAPE-PLD over other lipases and have been shown to be effective in cellular models. nih.gov The SAR of this class of inhibitors has been explored, revealing that the nature and position of substituents on the aromatic rings play a crucial role in their inhibitory potency. nih.gov

The following table summarizes the inhibitory activity of selected NAPE-PLD inhibitors:

Table 1: Inhibitory Potency of Selected NAPE-PLD Inhibitors| Compound | Chemical Class | IC50 (µM) | Notes |

|---|---|---|---|

| LEI-401 | Pyrimidine-4-carboxamide | 0.03 | A potent and selective NAPE-PLD inhibitor with CNS activity. ppscreeningcentre.com |

| ARN19874 | Quinazoline sulfonamide | ~20 | One of the first small-molecule NAPE-PLD inhibitors identified. nih.gov |

| Inh 1 (Hexachlorophene) | Dichlorophene | 1.8 | A symmetrically substituted dichlorophene. nih.gov |

| Inh 2 (Bithionol) | Dichlorophene | 4.3 | A symmetrically substituted dichlorophene. nih.gov |

| Lithocholic acid | Bile Acid | 68 | An endogenous bile acid that acts as a NAPE-PLD inhibitor. nih.gov |

The structural and mechanistic understanding of NAPE-PLD has been further advanced by crystallographic studies. The enzyme forms a homodimer with a hydrophobic channel that provides access for the NAPE substrate to the active site, which contains a binuclear zinc center responsible for catalysis. wikipedia.org Interestingly, bile acids have been shown to bind to allosteric sites within this channel, modulating the enzyme's activity. wikipedia.org This structural information is invaluable for the rational design of novel NAPE-PLD inhibitors.

Analytical and Spectroscopic Characterization Techniques for N Cyclohexylmethyl Glycine

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for the separation of N-(cyclohexylmethyl)glycine from reaction mixtures, starting materials, and potential byproducts, as well as for the precise assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acid derivatives like this compound, offering high resolution and sensitivity. sielc.com The development of a robust HPLC method is essential for quality control and various research applications involving this compound. sielc.comsielc.com

Several HPLC modes can be adapted for the analysis of this compound. Given its amphipathic nature, possessing both a nonpolar cyclohexyl group and a polar glycine (B1666218) moiety, reversed-phase HPLC is a primary approach.

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The retention of this compound would be influenced by the hydrophobicity of the cyclohexylmethyl group. A typical mobile phase would consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with an acid additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and control the ionization state of the carboxylic acid and secondary amine groups. helixchrom.com Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the compound while separating it from more polar or less polar impurities.

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds, HILIC presents a viable alternative. helixchrom.com While this compound has significant nonpolar character, HILIC could be useful for separating it from very nonpolar impurities. In this technique, a polar stationary phase is used with a mobile phase rich in a nonpolar organic solvent, with a small amount of aqueous buffer.

Below is a hypothetical data table outlining typical HPLC parameters for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being an amino acid derivative, is non-volatile due to its zwitterionic nature at neutral pH and strong intermolecular hydrogen bonding. Therefore, derivatization is a mandatory step to increase its volatility for GC analysis. nih.gov

Common derivatization strategies for amino acids involve the esterification of the carboxylic acid group and the acylation or silylation of the amino group. For this compound, a two-step derivatization is typically required:

Esterification: The carboxyl group is converted to an ester, for example, a methyl or ethyl ester, by reacting with the corresponding alcohol in the presence of an acidic catalyst.

Acylation/Silylation: The secondary amine is then acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylated with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to produce a volatile derivative. The trimethylsilyl (TMS) derivative of the ester would be a suitable candidate for GC analysis.

Once derivatized, the compound can be analyzed on a GC system equipped with a nonpolar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). The separation is based on the boiling points and interactions of the derivatives with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

The following table summarizes a potential GC method for the analysis of a derivatized this compound.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Transfer Line Temp | 280 °C |

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid monitoring of chemical reactions, including the synthesis of this compound. It allows for a quick assessment of the reaction's progress by visualizing the consumption of starting materials and the formation of the product.

For the analysis of this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents chosen to achieve good separation between the starting materials (e.g., cyclohexanecarboxaldehyde (B41370) and glycine or cyclohexylamine and a haloacetic acid) and the this compound product. A common eluent system for amino acids is a mixture of n-butanol, acetic acid, and water.

After the plate is developed, the spots are visualized. Since this compound lacks a strong chromophore, a staining reagent is required. Ninhydrin is a common choice for amino acids, which reacts with the secondary amine to produce a colored spot (typically purple or yellow). researchgate.net By comparing the retention factor (Rf) values of the spots with those of the starting materials and a pure standard of the product, the progress of the synthesis can be effectively monitored.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is particularly valuable for structural elucidation. nih.gov In an MS/MS experiment, the protonated or deprotonated molecular ion of this compound (precursor ion) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) provide structural information.

The fragmentation of this compound in positive ion mode would likely proceed through several key pathways. Alpha-cleavage is a common fragmentation mechanism for amines. libretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom is expected.

Predicted Fragmentation Pathways for [M+H]⁺ (m/z 158.12):

Loss of H₂O (water): A neutral loss of 18 Da from the carboxylic acid group, resulting in an ion at m/z 140.11.

Loss of COOH (formic acid): Loss of the carboxylic acid group as formic acid (46 Da) could lead to an ion at m/z 112.08.

Cleavage of the N-CH₂ bond: Fragmentation of the bond between the nitrogen and the glycine methylene group could lead to the formation of a cyclohexylmethylaminium ion.

Alpha-cleavage: Cleavage of the bond between the cyclohexyl ring and the methylene group could generate a stable tropylium-like ion or other ring-based fragments.

The following table details plausible fragment ions for this compound in a positive ion MS/MS experiment.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 158.12 | 140.11 | H₂O | [C₈H₁₄NO]⁺ |

| 158.12 | 114.12 | CO₂ | [C₇H₁₆N]⁺ |

| 158.12 | 98.11 | CH₂COOH | [C₇H₁₄N]⁺ (Cyclohexylmethylaminium) |

| 158.12 | 83.08 | C₂H₄NO₂ | [C₆H₁₁]⁺ (Cyclohexenyl cation) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The molecular formula of this compound is C₈H₁₅NO₂. nih.gov The theoretical exact mass of the neutral molecule is 157.1103 g/mol . nih.gov

An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, can measure the m/z of the molecular ion with very high precision (typically to within 5 ppm). By comparing the experimentally measured exact mass to the theoretical exact mass calculated for the proposed molecular formula, the elemental composition can be confirmed with a high degree of confidence. For example, the protonated molecule [C₈H₁₅NO₂ + H]⁺ has a theoretical exact mass of 158.1176. An experimental measurement that closely matches this value would confirm the molecular formula of this compound.

In-depth Spectroscopic Analysis of this compound Unattainable Due to Lack of Publicly Available Experimental Data

A comprehensive analysis of the chemical compound this compound using one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is currently hindered by the absence of publicly available experimental data. Despite extensive searches of scientific literature and chemical databases, specific ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and 2D correlation data (HSQC, COSY, NOESY), for this particular molecule could not be located.

The requested article, which was to be structured around a detailed examination of the compound's proton and carbon environments, connectivity, and stereochemistry through various NMR techniques, cannot be generated with the required scientific accuracy and detail without access to this fundamental spectroscopic information.

While general principles of NMR spectroscopy allow for the prediction of spectral characteristics for N-substituted glycine derivatives, such theoretical data would not meet the stringent requirements of a scientifically rigorous article that relies on detailed research findings and experimental data. The generation of interactive data tables, as requested, is also contingent on the availability of precise, experimentally determined chemical shift and coupling constant values.

Therefore, until the ¹H and ¹³C NMR spectra and associated 2D NMR correlation data for this compound are experimentally determined and made publicly available, a thorough and scientifically sound analytical and spectroscopic characterization as outlined in the proposed article structure remains unachievable.

Future Perspectives and Research Challenges for N Cyclohexylmethyl Glycine

Exploring Novel Synthetic Routes and Advanced Stereochemical Control

The synthesis of N-alkylated amino acids, including N-(cyclohexylmethyl)glycine, is a well-established field, yet there remains considerable scope for innovation. Traditional methods such as reductive amination and nucleophilic substitution are effective, but often lack the efficiency and stereochemical precision required for advanced applications.

Future research will likely focus on the development of novel catalytic systems for the synthesis of this compound. These could include transition-metal-catalyzed cross-coupling reactions or biocatalytic approaches to achieve higher yields and enantioselectivity. The Ugi four-component reaction (U-4CR) offers a versatile platform for generating libraries of N-alkylated glycine (B1666218) derivatives, although controlling the stereochemistry of the resulting products remains a significant challenge. nih.gov

A key area of investigation will be the development of synthetic routes that allow for precise control over the stereochemistry at the alpha-carbon, which is crucial for optimizing biological activity. While glycine itself is achiral, substitution at the alpha-position in derivatives introduces a chiral center.

Table 1: Comparison of Synthetic Methods for N-Alkylated Glycines

| Synthetic Method | Advantages | Disadvantages | Future Research Direction |

| Reductive Alkylation | Readily available starting materials, relatively simple procedure. nih.gov | Often requires harsh reducing agents, can lead to over-alkylation. | Development of milder and more selective reducing agents. |

| Nucleophilic Substitution | Direct approach, good for simple alkyl groups. | Can be slow, may require protection of the carboxylic acid. | Exploration of microwave-assisted synthesis to accelerate reaction times. |

| Ugi Multicomponent Reaction | High atom economy, rapid generation of molecular diversity. nih.gov | Can be difficult to control stereochemistry, purification can be challenging. | Design of chiral isocyanides or catalysts for stereoselective Ugi reactions. |

| Biocatalysis | High stereoselectivity, environmentally friendly reaction conditions. | Limited substrate scope, enzyme stability can be an issue. | Enzyme engineering to broaden substrate specificity and improve stability. |

Development of Advanced Computational Approaches for Structure-Function Prediction

Computational modeling is an indispensable tool for predicting the biological activity of small molecules and guiding drug discovery efforts. nih.gov For this compound, computational approaches can provide valuable insights into its conformational preferences, binding modes with biological targets, and potential off-target effects.

Future research in this area will involve the use of sophisticated molecular dynamics simulations to explore the conformational landscape of this compound in different solvent environments and when interacting with proteins. nd.edu Quantum mechanical calculations can be employed to accurately predict its electronic properties and reactivity.

A significant challenge is the development of accurate and reliable scoring functions for predicting binding affinity. nih.gov Machine learning and artificial intelligence are poised to play a transformative role in this area, enabling the development of predictive models based on large datasets of known ligand-receptor interactions. nd.edu These in silico tools will be crucial for prioritizing this compound derivatives for synthesis and biological evaluation. nih.gov

Broadening the Repertoire of Biological Targets and Understanding Pathway Interventions

A critical aspect of future research will be to identify and validate the biological targets of this compound. While some N-alkylated glycines have shown activity as ligands for the α2δ subunit of voltage-gated calcium channels, the full spectrum of potential targets for this specific molecule remains unknown. nih.gov

High-throughput screening campaigns against diverse panels of receptors, enzymes, and ion channels will be instrumental in uncovering novel biological activities. Furthermore, understanding how this compound modulates cellular signaling pathways will be key to elucidating its mechanism of action. This could involve investigating its effects on neurotransmitter systems, such as the glycine binding site of the NMDA receptor, or its potential role in metabolic pathways. researchgate.netmdpi.com

A systems biology approach, integrating data from genomics, proteomics, and metabolomics, will be necessary to map the complex network of interactions influenced by this compound. This will provide a more holistic understanding of its biological effects and potential therapeutic applications.

Integration of this compound in Multidisciplinary Chemical Biology Research

The unique properties of this compound make it an attractive tool for chemical biology research. Its incorporation into peptides can be used to modulate their conformation and stability, providing insights into protein folding and function. nih.gov The N-alkyl group can influence the propensity of peptides to form specific secondary structures, such as β-turns or helices.

Future applications in chemical biology could involve the development of this compound-based probes for imaging and tracking biological processes. For example, attaching a fluorescent dye or a photoaffinity label to the molecule could allow for the visualization of its localization within cells and the identification of its binding partners.

The integration of this compound into multidisciplinary research projects, involving chemists, biologists, and pharmacologists, will be essential for unlocking its full potential as a research tool and a potential therapeutic agent.

Addressing Uninvestigated Structural and Biological Aspects of N-Alkylated Glycines

Further studies are needed to understand the metabolic fate of this compound and its potential to be incorporated into proteins. While glycine itself is a proteinogenic amino acid, the impact of N-alkylation on this process is not well understood. nih.gov

The exploration of the structure-activity relationships within a broader series of N-cycloalkylmethyl glycines will also be a valuable avenue for future research. Systematically varying the size of the cycloalkyl ring could provide crucial information for the rational design of more potent and selective analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.